molecular formula C16H25NO B245838 Phenylacetamide, N,N-dibutyl-

Phenylacetamide, N,N-dibutyl-

Cat. No. B245838
M. Wt: 247.38 g/mol
InChI Key: KNKHTVMCLHDUNM-UHFFFAOYSA-N
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Description

Phenylacetamide, N,N-dibutyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as N-phenylacetyl-N-butylamine and is synthesized through a multistep process. In

Scientific Research Applications

Phenylacetamide, N,N-dibutyl- has been studied extensively due to its potential applications in various fields. One of the primary applications of this compound is in the field of organic synthesis. It can be used as a reagent in various reactions, including the synthesis of other organic compounds. Additionally, it has been studied for its potential use in the development of new drugs.

Mechanism of Action

The mechanism of action of Phenylacetamide, N,N-dibutyl- is not well understood. However, it is believed to act as a modulator of the GABA receptor. This receptor is responsible for the inhibition of neurotransmitter release in the brain, and its modulation can lead to changes in brain function.
Biochemical and Physiological Effects
Phenylacetamide, N,N-dibutyl- has been shown to have various biochemical and physiological effects. It has been found to have anxiolytic and sedative effects in animal models. Additionally, it has been shown to have anticonvulsant properties and can reduce the severity of seizures in animal models. It has also been studied for its potential use in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the primary advantages of Phenylacetamide, N,N-dibutyl- is its ease of synthesis. Additionally, it is relatively stable and can be stored for extended periods without degradation. However, its mechanism of action is not well understood, and its effects can vary depending on the dose and route of administration. Additionally, it has not been extensively studied in humans, and its safety and efficacy in humans are not well established.

Future Directions

There are several potential future directions for the study of Phenylacetamide, N,N-dibutyl-. One of the primary areas of interest is in the development of new drugs that target the GABA receptor. Additionally, it may have potential applications in the treatment of various neurological disorders, including anxiety, depression, and epilepsy. Further studies are needed to better understand its mechanism of action and to determine its safety and efficacy in humans.
Conclusion
In conclusion, Phenylacetamide, N,N-dibutyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is synthesized through a multistep process and has been studied extensively for its potential use in organic synthesis and drug development. Its mechanism of action is not well understood, but it is believed to act as a modulator of the GABA receptor. It has various biochemical and physiological effects and has potential applications in the treatment of various neurological disorders. Further studies are needed to better understand its mechanism of action and to determine its safety and efficacy in humans.

Synthesis Methods

Phenylacetamide, N,N-dibutyl- is synthesized through a multistep process that involves the reaction of butylamine with phenylacetyl chloride. The reaction results in the formation of N-phenylacetyl-N-butylamine, which is then subjected to further reactions to obtain the final product. This synthesis method is well-established, and the compound can be obtained in high yields with high purity.

properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N,N-dibutyl-2-phenylacetamide

InChI

InChI=1S/C16H25NO/c1-3-5-12-17(13-6-4-2)16(18)14-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3

InChI Key

KNKHTVMCLHDUNM-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)CC1=CC=CC=C1

Canonical SMILES

CCCCN(CCCC)C(=O)CC1=CC=CC=C1

Origin of Product

United States

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